3-O-Carboxymethyl-D-glucose

Description

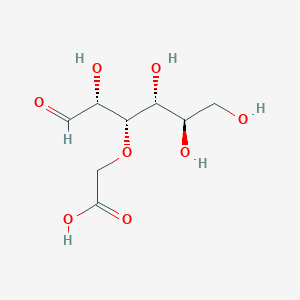

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8/c9-1-4(11)7(15)8(5(12)2-10)16-3-6(13)14/h2,4-5,7-9,11-12,15H,1,3H2,(H,13,14)/t4-,5+,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLHAEHOJVKYNN-IXROVEORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)OCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)OCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of 3-O-Carboxymethyl-D-glucose

An In-Depth Technical Guide to the Physicochemical Properties of 3-O-Carboxymethyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound is a monosaccharide derivative where a carboxymethyl group is ether-linked to the C3 hydroxyl position of a glucose molecule. This modification significantly alters the parent molecule's properties, creating a compound of interest for various scientific applications. As a structural analog of glucose, it holds potential in metabolic studies and as a building block for more complex molecules.[1] Its unique combination of a hydrophilic glucose core and an acidic carboxyl group imparts properties that are valuable in fields ranging from food science, where it has been explored as a humectant and low-calorie sweetener, to advanced biomedical applications.[2][3] For drug development professionals, understanding the precise physicochemical characteristics of such glucose derivatives is paramount for their potential use as carriers in targeted drug delivery systems or as precursors in the synthesis of novel therapeutic agents.[][5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, details rigorous experimental protocols for its characterization, and contextualizes the importance of these properties for research and development.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent experimental work. The structural identifiers for this compound are consolidated below.

Structural Diagram

The chemical structure of this compound features a standard D-glucose ring with the defining carboxymethyl ether linkage at the C3 position.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-O-Carboxymethyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-O-Carboxymethyl-D-glucose

This compound (3-O-CMG), a derivative of D-glucose, is a molecule of significant interest in various scientific domains. Its unique structural modification, the presence of a carboxymethyl group at the C3 hydroxyl position, imparts distinct chemical and physical properties that differ from its parent molecule. These properties make it a valuable compound in fields ranging from food science, where it can be used as a low-caloric sugar substitute and humectant, to pharmaceutical and biomedical research.[1][2] The ability to selectively synthesize and rigorously characterize this molecule is paramount for its application in drug delivery systems, as a building block for more complex glycoconjugates, and in studying carbohydrate-protein interactions.

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed to equip researchers with the necessary knowledge and protocols to confidently work with this compound. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Synthesis Strategies: Navigating the Path to this compound

The synthesis of this compound presents a significant challenge in regioselectivity. The presence of multiple hydroxyl groups on the glucose molecule necessitates a strategic approach to ensure the carboxymethylation occurs specifically at the desired 3-O position. This section will explore a robust and widely applicable method involving the use of protecting groups.

The Protecting Group Strategy: A Pathway to Precision

To achieve selective modification, it is often necessary to temporarily block the other reactive hydroxyl groups, directing the reaction to the site of interest. This is the essence of the protecting group strategy, a cornerstone of carbohydrate chemistry.[3][4] The choice of protecting groups is critical and depends on their stability under the reaction conditions for carboxymethylation and the ease of their subsequent removal without affecting the newly introduced carboxymethyl group.

A common and effective strategy for the synthesis of 3-O-substituted glucose derivatives involves the use of an isopropylidene protecting group, which can selectively protect the 1,2- and 5,6-hydroxyl groups of D-glucose.

Sources

Unveiling the Enigma: A Technical Guide to the Putative Mechanisms of Action of 3-O-Carboxymethyl-D-glucose in Biological Systems

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

3-O-Carboxymethyl-D-glucose (3-CMG) is a structurally modified monosaccharide with emerging applications in various industries. While its physicochemical properties are partially characterized, its precise mechanism of action within biological systems remains a largely unexplored frontier. This technical guide provides a comprehensive overview of our current understanding of 3-CMG, venturing into its putative biological activities by drawing logical parallels with structurally and functionally related molecules. We will delve into hypothesized interactions with cellular machinery, propose potential signaling pathways, and outline robust experimental frameworks to catalyze future research and unlock the therapeutic and biotechnological potential of this intriguing molecule.

Introduction: The Molecular Profile of this compound

This compound is a derivative of D-glucose in which a carboxymethyl group (-CH₂COOH) is ether-linked to the hydroxyl group at the C3 position. This modification imparts distinct chemical characteristics compared to its parent molecule, glucose.

| Property | Value | Source |

| Chemical Formula | C₈H₁₄O₈ | [1][2][3] |

| Molecular Weight | 238.19 g/mol | [1][2][3] |

| CAS Number | 95350-39-3 | [1][2] |

| Appearance | White to Off-White Solid | [2] |

| Known Applications | Humectant, Sugar Substitute, Sweetener | [1] |

The introduction of the acidic carboxymethyl group is anticipated to alter the molecule's polarity, solubility, and its potential to interact with biological targets. While commercially available for research purposes, a significant gap exists in the scientific literature regarding its biological mechanism of action. This guide aims to bridge this gap by proposing testable hypotheses grounded in the established knowledge of similar compounds.

Hypothesized Mechanisms of Action: A Framework for Investigation

Direct experimental evidence for the biological mechanism of action of 3-CMG is currently scarce. However, by examining its structural features and the activities of related molecules, we can construct a logical framework of plausible mechanisms.

Interaction with Glucose Transporters (GLUTs): A Tale of a Modified Substrate

The primary gatekeepers of glucose entry into cells are the glucose transporter (GLUT) proteins. Given that 3-CMG is a glucose analog, it is highly probable that its primary interaction with biological systems is at the level of these transporters. The nature of this interaction—whether as a substrate, an inhibitor, or a modulator—is a critical question.

We can draw parallels with the well-studied glucose analog, 3-O-methyl-D-glucose (3-OMG). 3-OMG is recognized and transported by GLUTs but is not subsequently phosphorylated by hexokinase, the first step in glycolysis.[4][5] This leads to its equilibration across the cell membrane rather than intracellular accumulation.[4]

Hypothesis: this compound is recognized and transported by one or more isoforms of the GLUT family of proteins. The presence of the bulkier and negatively charged carboxymethyl group at the C3 position may influence its binding affinity and transport kinetics compared to native glucose.

Experimental Validation:

A systematic investigation into the interaction of 3-CMG with various GLUT isoforms (GLUT1, GLUT2, GLUT3, GLUT4, etc.) is paramount.

Figure 1: A proposed workflow for elucidating the interaction of 3-CMG with glucose transporters.

Intracellular Fate and Metabolic Consequences

Assuming 3-CMG is transported into the cell, its subsequent metabolic fate is a crucial determinant of its biological effect.

Hypothesis: Unlike D-glucose, this compound is a poor substrate for hexokinase and downstream glycolytic enzymes due to the bulky and charged modification at the C3 position.

The C3 hydroxyl group is critical for the proper orientation of glucose within the active site of hexokinase. Its modification is likely to sterically hinder or electrostatically repel the enzyme, preventing phosphorylation.

Potential Consequences of Intracellular Accumulation:

-

Competitive Inhibition of Glucose Metabolism: If transported but not metabolized, 3-CMG could accumulate intracellularly and competitively inhibit the transport of glucose, leading to a state of cellular glucose deprivation.

-

Osmotic Stress: High intracellular concentrations of a non-metabolizable solute could induce osmotic stress.

-

Alteration of Intracellular pH: The carboxylic acid moiety of 3-CMG could potentially influence intracellular pH.

-

Cell Culture: Culture a suitable cell line (e.g., HepG2, C2C12) in standard growth medium.

-

Radiolabeling: Incubate cells with [¹⁴C]-3-O-Carboxymethyl-D-glucose for various time points.

-

Cell Lysis and Fractionation: Lyse the cells and separate the intracellular components into acid-soluble (metabolites) and acid-insoluble (macromolecules) fractions.

-

Chromatographic Analysis: Analyze the acid-soluble fraction using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to identify any potential metabolites of [¹⁴C]-3-CMG.

-

Hexokinase Activity Assay: Perform in vitro hexokinase activity assays using purified enzyme in the presence of D-glucose and varying concentrations of 3-CMG to determine if it acts as a competitive or non-competitive inhibitor.

Signaling Pathways Potentially Modulated by 3-CMG

By potentially altering cellular energy status through the inhibition of glucose uptake and metabolism, 3-CMG could indirectly modulate key signaling pathways that sense and respond to nutrient availability.

Figure 2: Hypothesized impact of 3-CMG on cellular energy sensing pathways.

Key Hypothesized Signaling Effects:

-

AMPK Activation: A decrease in the intracellular ATP/AMP ratio, resulting from impaired glycolysis, would lead to the activation of AMP-activated protein kinase (AMPK). Activated AMPK acts as a master regulator of cellular energy homeostasis, promoting catabolic pathways and inhibiting anabolic processes.

-

mTORC1 Inhibition: AMPK activation can lead to the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.

Experimental Validation:

-

Western Blot Analysis: Assess the phosphorylation status of AMPK (p-AMPK) and its downstream targets (e.g., ACC), as well as key proteins in the mTORC1 pathway (e.g., p-p70S6K, p-4E-BP1) in cells treated with 3-CMG.

-

Cell Proliferation Assays: Evaluate the effect of 3-CMG on cell growth and viability using assays such as MTT or crystal violet staining.

-

Autophagy Assays: Monitor the formation of autophagosomes (e.g., by tracking LC3-II conversion) in cells exposed to 3-CMG.

Extrapolating from Carboxymethylated Polysaccharides: Potential for Broader Biological Activities

While 3-CMG is a monosaccharide, the biological effects of the carboxymethyl group have been more extensively studied in the context of polysaccharides like beta-glucans. Carboxymethylation of these larger molecules has been shown to enhance their biological activities, including:

-

Anti-inflammatory effects [6]

-

Antiviral activity [6]

-

Antiproliferative effects [6]

-

Anticoagulant properties [6]

-

Antioxidant activity [7]

It is plausible, though not yet demonstrated, that the carboxymethyl moiety of 3-CMG could mediate some intrinsic biological effects independent of its interaction with glucose metabolism. For instance, it could interact with cell surface receptors or other proteins that recognize negatively charged molecules. However, it is crucial to exercise caution when extrapolating these findings, as the polyvalent presentation of carboxymethyl groups on a large polymer likely results in different biological outcomes compared to a single modification on a small molecule.

Future Directions and Therapeutic Potential

The systematic elucidation of the mechanism of action of this compound will open doors to its potential therapeutic and biotechnological applications. Based on the hypothesized mechanisms, potential areas of interest include:

-

Oncology: If 3-CMG effectively inhibits glucose uptake and metabolism in highly glycolytic cancer cells (the Warburg effect), it could be explored as an anti-cancer agent, either alone or in combination with other therapies.

-

Metabolic Diseases: As a potential modulator of glucose transport, it could be investigated for its effects on insulin sensitivity and glucose homeostasis.

-

Antiviral Research: Given that many viruses rely on host cell metabolism for replication, the potential for 3-CMG to disrupt this process warrants investigation.

Conclusion

This compound stands as a molecule of significant interest, yet its biological narrative is in its infancy. This guide has laid out a foundational, hypothesis-driven framework to guide future research. By systematically investigating its interactions with glucose transporters, its intracellular metabolic fate, and its impact on key cellular signaling pathways, the scientific community can begin to write the missing chapters of the 3-CMG story. The experimental approaches detailed herein provide a clear roadmap for researchers to unravel the mechanisms of this enigmatic glucose derivative and unlock its full potential.

References

- Gomes, D., et al. (2023). Some new insights into the biological activities of carboxymethylated polysaccharides from Lasiodiplodia theobromae.

- Oreate AI. (2026). Study on the Biological Activity and Applications of PuriActives® Carboxymethyl Beta-Glucan Sodium.

- Biosynth. (n.d.). This compound | 95350-39-3 | MC45050.

- MDPI. (n.d.). Fungal Exocellular (1-6)

- BOC Sciences. (n.d.). CAS 122569-71-5 3,6-Di-O-Carboxymethyl-D-glucose.

- Oxford Academic. (2024).

- PubMed. (n.d.). Transport Enhancement and Reversal: Glucose and 3-O-methyl Glucose.

- NIH. (n.d.). Glucose Autoxidation Induces Functional Damage to Proteins via Modification of Critical Arginine Residues. PMC.

- Scientific Research Publishing. (n.d.). Effect of High Glucose and Carboxymethyl-Lysine on Osteocyte Gene Expression.

- NIH. (2006).

- PubMed. (n.d.).

- Revvity. (n.d.). Glucose Uptake Assays.

- Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose.

- Sussex Research Laboratories Inc. (n.d.). MS500005: 3-O-(Carboxymethyl)-D-Glucose.

- MDPI. (n.d.).

- PubMed. (n.d.). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues.

- MDPI. (2021). Effect of Physicochemical Properties of Carboxymethyl Cellulose on Diffusion of Glucose.

- PubMed Central. (2024). Physiological functions of glucose transporter-2: From cell physiology to links with diabetes mellitus.

- PubMed. (n.d.). Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome.

- NIH. (2021). Effect of Physicochemical Properties of Carboxymethyl Cellulose on Diffusion of Glucose. PubMed Central.

- Wikipedia. (n.d.). Glucose uptake.

- Cell Signaling Technology. (n.d.).

- PubMed. (n.d.). Transport and metabolism of D-glucose in human adipocytes.

- PubMed. (n.d.). [Mechanisms of Action of Thiazolidinediones].

- Wikipedia. (n.d.). Ice cream.

- Taylor & Francis. (n.d.). Glucose transport – Knowledge and References.

- JustInTimeMedicine. (2024). Key Concept: Glucose transporters control the movement of glucose among different cellular compartments.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Sapphire North America [sapphire-usa.com]

- 3. sussex-research.com [sussex-research.com]

- 4. revvity.co.jp [revvity.co.jp]

- 5. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Some new insights into the biological activities of carboxymethylated polysaccharides from Lasiodiplodia theobromae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to High-Purity 3-O-Carboxymethyl-D-glucose for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity 3-O-Carboxymethyl-D-glucose, a critical reagent for researchers, scientists, and drug development professionals. It details commercial sourcing, quality control, analytical methodologies, and applications, with a focus on ensuring scientific integrity and providing actionable insights for laboratory and clinical development settings.

Introduction to this compound

This compound (3-CMG) is a monosaccharide derivative of D-glucose, where a carboxymethyl group has been ether-linked to the hydroxyl group at the C3 position. This modification imparts unique physicochemical properties, such as increased aqueous solubility and the introduction of a negatively charged carboxyl group, making it a valuable molecule in various scientific applications. With a molecular formula of C₈H₁₄O₈ and a molecular weight of 238.19 g/mol , its structure allows for specific interactions in biological systems.[1][2] While it shares the core structure of glucose, the carboxymethyl substituent alters its biological activity, preventing it from being metabolized in the same manner as glucose. This characteristic is particularly advantageous in drug delivery and other biomedical applications where metabolic stability is crucial.

Commercial Sourcing of High-Purity this compound

The procurement of high-purity this compound is a critical first step for any research or development project. The reliability of experimental outcomes is directly linked to the quality and purity of the starting materials. Several reputable commercial suppliers offer this compound, typically for research purposes only.

Key Supplier Evaluation Criteria

When selecting a supplier, it is imperative to look beyond the listed price and consider the following factors:

-

Purity Specification: The stated purity is a primary consideration. Most suppliers offer a minimum purity of 95%, which is typically determined by ¹H-NMR.[2][3] For sensitive applications, it is crucial to inquire about the typical purity and the acceptable range.

-

Availability of Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is a critical document that provides lot-specific information on the purity, identity, and other quality parameters of the compound.

-

Analytical Methods Used for Quality Control: Understanding the analytical techniques used by the supplier to assess purity is essential. While ¹H-NMR is a common method for identity and purity confirmation, orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide a more comprehensive purity profile.

-

Consistency and Traceability: For long-term projects and eventual clinical translation, supplier consistency and the ability to trace the material's origin are paramount.

Prominent Commercial Suppliers

The following table summarizes some of the commercial suppliers of this compound. It is important to note that this is not an exhaustive list, and researchers should conduct their own due diligence.

| Supplier | Stated Purity | Analytical Method(s) | Available Documentation |

| Biosynth | Min. 95% | Not explicitly stated on the product page | SDS, Inquiry for CoA |

| CymitQuimica (distributor for Biosynth) | Min. 95% | Not explicitly stated on the product page | SDS, Inquiry for CoA |

| Synthose (distributed by Sapphire North America) | 95% [¹H-NMR] | ¹H-NMR | SDS, Inquiry for CoA |

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is a critical aspect of its use in research and drug development. A multi-faceted approach to quality control is recommended.

Understanding the Certificate of Analysis (CoA)

A comprehensive CoA for a high-purity chemical like this compound should ideally include the following information:

-

Product Identification: Name, CAS number (95350-39-3), and molecular formula.

-

Physical Properties: Appearance (typically a white to off-white solid).[2]

-

Identity Confirmation: Data from spectroscopic methods like ¹H-NMR and Mass Spectrometry.

-

Purity Assessment: A quantitative measure of purity, often determined by ¹H-NMR or HPLC.

-

Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.

-

Moisture Content: As the compound is hygroscopic, the moisture content is a critical parameter.[3]

-

Storage Conditions: Recommended storage conditions to maintain stability, typically at 0 to 8 °C and protected from moisture.[3]

While a publicly available, complete CoA for this specific molecule is not readily found, a standard reference material CoA for D-glucose provides a good example of the level of detail to expect for a high-purity carbohydrate standard.[4]

Key Analytical Techniques for Purity and Characterization

¹H-NMR is a powerful tool for confirming the identity and assessing the purity of this compound. The spectrum provides information about the chemical environment of each proton in the molecule, allowing for structural verification. Purity can be estimated by comparing the integral of the product signals to those of known impurities or a certified internal standard.

HPLC is a highly sensitive method for detecting and quantifying impurities. For a polar, non-chromophoric molecule like this compound, several HPLC methods can be employed:

-

Reversed-Phase HPLC with Derivatization: The molecule can be derivatized with a UV-active or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), to enable detection by a UV-Vis or fluorescence detector.[5] This method is highly sensitive and can detect trace impurities.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can be used to analyze this compound without derivatization, often with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

-

Size-Exclusion Chromatography (SEC): For analyzing carboxymethylated polysaccharides like carboxymethyl cellulose, gel-filtration chromatography (GFC), a form of SEC, is used to determine molecular weight distribution. While this compound is a monosaccharide, this technique could be adapted to detect polymeric impurities.

Experimental Protocol: A General HPLC Method for Purity Analysis

The following is a generalized protocol for the purity analysis of a carboxymethylated sugar using reversed-phase HPLC with PMP derivatization. This protocol should be optimized for this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve in 1 mL of high-purity water.

-

In a separate vial, prepare a 0.5 M solution of PMP in methanol and a 0.5 M solution of NaOH.

-

-

Derivatization Reaction:

-

To 100 µL of the sample solution, add 100 µL of the PMP solution and 100 µL of the NaOH solution.

-

Heat the mixture at 70°C for 30 minutes.

-

Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.5 M HCl.

-

-

Extraction:

-

Add 1 mL of dichloromethane to the reaction mixture, vortex for 1 minute, and centrifuge to separate the layers.

-

Carefully collect the upper aqueous layer containing the PMP-derivatized sugar.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 7.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 245 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Integrate the peak corresponding to the PMP-derivatized this compound and any impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial for anticipating potential impurities. A common synthetic route involves the selective protection of the other hydroxyl groups of D-glucose, followed by the carboxymethylation of the free hydroxyl group at the C3 position, and subsequent deprotection.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted D-glucose and reagents used in the protection and carboxymethylation steps.

-

Isomeric Byproducts: Carboxymethylation at other positions (e.g., 2-O, 4-O, 6-O-Carboxymethyl-D-glucose).

-

Over-substituted Products: Di- or tri-carboxymethylated glucose derivatives.

-

Degradation Products: Products of hydrolysis or other side reactions.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

The workflow for ensuring the quality of sourced this compound is illustrated in the diagram below.

Caption: Workflow for Sourcing and Quality Control of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and drug development, particularly in targeted drug delivery.

Targeted Drug Delivery

Cancer cells often exhibit increased glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect. This is mediated by the overexpression of glucose transporters (GLUTs) on the cancer cell surface.[6] This metabolic feature can be exploited for targeted drug delivery by using glucose and its derivatives as targeting moieties.

Functionalizing nanoparticles or drug molecules with this compound can enhance their uptake by cancer cells via GLUTs.[7][8] This approach has several potential benefits:

-

Increased Efficacy: By concentrating the therapeutic agent at the tumor site, the efficacy of the drug can be enhanced.

-

Reduced Systemic Toxicity: Targeting the drug to cancer cells can minimize its exposure to healthy tissues, thereby reducing side effects.[6]

-

Overcoming Drug Resistance: In some cases, targeted delivery can help overcome mechanisms of drug resistance.

For example, glucose-functionalized silver nanoparticles have shown enhanced cytotoxicity in hormone-resistant prostate cancer cells.[9] Similarly, glucose-functionalized polymeric micelles have been used to deliver multiple anticancer drugs simultaneously, demonstrating enhanced growth-inhibitory activity in hepatoma cells.[7]

The logical flow for developing a targeted drug delivery system using this compound is depicted below.

Caption: Development Workflow for a this compound Targeted Drug Delivery System.

Regulatory Landscape for Pharmaceutical Excipients

When this compound is intended for use as an excipient in a pharmaceutical formulation, it is subject to regulatory scrutiny. An excipient is any substance other than the active pharmaceutical ingredient (API) that has been appropriately evaluated for safety and is included in a drug delivery system.[10]

Key Regulatory Considerations

-

Safety Evaluation: The US Food and Drug Administration (FDA) provides guidance on the nonclinical studies required for the safety evaluation of new pharmaceutical excipients.[11] This includes a range of toxicological studies.

-

Good Manufacturing Practices (GMP): Excipients used in pharmaceuticals should be manufactured according to appropriate GMP standards to ensure their quality and consistency.[12]

-

Pharmacopeial Monographs: While this compound does not currently have a monograph in major pharmacopeias like the USP-NF or Ph. Eur., the general principles and quality standards outlined in these compendia for other carbohydrates and excipients are relevant.

-

Excipients with Known Action or Effect: The European Medicines Agency (EMA) maintains a list of excipients with known actions or effects that must be declared in the product labeling.[13][14] If this compound were to be used in a marketed product, its potential for such effects would need to be evaluated.

For researchers, while the full regulatory burden may not be immediately applicable, understanding these requirements is crucial for translational research. Using a high-purity, well-characterized material from a reputable supplier is the first step in ensuring that preclinical data is robust and can support future regulatory submissions.

Conclusion

High-purity this compound is a valuable and versatile molecule for researchers and drug development professionals. Its unique properties make it particularly well-suited for applications in targeted drug delivery. However, the success of these applications is contingent on the quality of the material used. By carefully selecting suppliers, implementing rigorous in-house quality control using appropriate analytical methods, and understanding the regulatory landscape, researchers can ensure the scientific integrity of their work and pave the way for the development of innovative new therapies.

References

-

Glucose-Functionalized Silver Nanoparticles as a Potential New Therapy Agent Targeting Hormone-Resistant Prostate Cancer cells. Int J Nanomedicine. 2022 Sep 16:17:4321-4337. Available from: [Link]

-

Glucose-functionalized Multidrug-Conjugating Nanoparticles Based on Amphiphilic Terpolymer With Enhanced Anti-Tumorous Cell Cytotoxicity. Colloids Surf B Biointerfaces. 2013 Jan 30:104:295-302. Available from: [Link]

-

Certificate of Analysis, Standard Reference Material 917, D-Glucose. National Bureau of Standards. Available from: [Link]

-

Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S. Food and Drug Administration. Available from: [Link]

-

Comparison of Pharmaceutical Excipients and Food Ingredient Requirements. Pharmaceutical Technology. 2020;44(4). Available from: [Link]

-

Synthesis and characterization of dicarboxymethyl cellulose. Cellulose. 2019;27:137–148. Available from: [Link]

-

Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters. 2014;25(6):917-920. Available from: [Link]

-

Glycosidase activated prodrugs for targeted cancer therapy. Chem Soc Rev. 2022 Nov 9;51(22):9481-9529. Available from: [Link]

-

Glycoconjugates for glucose transporter-mediated cancer-specific targeting and treatment. Request PDF. Available from: [Link]

-

Carbohydrate derivatives as pharmaceutical excipients. Slideshare. Available from: [Link]

-

Sapphire North America. 3-O-(Carboxymethyl)-D-glucose. Available from: [Link]

-

Glycoconjugates for glucose transporter-mediated cancer-specific targeting and treatment. Semanticscholar.org. Available from: [Link]

-

Analysis of Carboxymethyl Cellulose Using an Integrated HPLC System. Shimadzu. Available from: [Link]

-

Understanding excipients in medicines. NHS Specialist Pharmacy Service. Available from: [Link]

-

Annex to the European Commission guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use'. European Commission. Available from: [Link]

-

Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization. PLoS One. 2020 Mar 12;15(3):e0230234. Available from: [Link]

-

Synthesis of d-Glucose-3-14C and Related Compounds. J Res Natl Bur Stand. 1954 Jul-Sep; 53(1): 37–42. Available from: [Link]

-

20.5: Derivatives of Glucose. Chemistry LibreTexts. Available from: [Link]

-

Analysis of Carboxymethyl Cellulose Using an Integrated HPLC System. LabRulez LCMS. Available from: [Link]

-

Carboxymethylcellulose (3) (SB-806M HQ). Shodex HPLC Columns and Standards. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00379A [pubs.rsc.org]

- 7. Glucose-functionalized multidrug-conjugating nanoparticles based on amphiphilic terpolymer with enhanced anti-tumorous cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucose-Functionalized Silver Nanoparticles as a Potential New Therapy Agent Targeting Hormone-Resistant Prostate Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbohydrate derivatives as pharmaceutical excipients | PPTX [slideshare.net]

- 11. fda.gov [fda.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. Understanding excipients in medicines – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 14. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Safe Handling of 3-O-Carboxymethyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 3-O-Carboxymethyl-D-glucose

This compound (3-CMG) is a derivative of D-glucose, a fundamental molecule in biological systems. In 3-CMG, a carboxymethyl group is attached to the oxygen at the 3-position of the glucose ring. This modification alters its chemical and physical properties, making it a subject of interest in various research and development applications, including its use as a humectant and sugar substitute.[1][2] Its molecular formula is C₈H₁₄O₈ and it has a molecular weight of 238.19 g/mol .[1][3][4] While it is structurally related to glucose, this guide will focus on the specific safety and handling protocols necessary for its use in a professional laboratory setting. All procedures outlined are designed to ensure the integrity of the research and the safety of the personnel.

Hazard Identification and Risk Assessment

Based on available safety data, this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[3] However, as with any chemical, a thorough risk assessment is a prerequisite for safe handling. The primary risks are associated with its physical form and potential for generating dust if in a solid state.

2.1. Physical and Chemical Properties of Note:

-

Appearance: Typically a white to off-white amorphous solid.[3][4]

-

Solubility: Soluble in water.[3]

-

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air. This property is crucial for storage considerations to maintain sample integrity.[3][4]

2.2. Toxicological Profile: Currently, there is no specific toxicological data, such as LD50 values, available for this compound. It is not listed as a carcinogen by IARC, NTP, or OSHA.[5] In the absence of comprehensive data, it is prudent to treat it with the standard level of care for non-hazardous laboratory chemicals, minimizing direct contact and inhalation.

Exposure Controls and Personal Protection

The cornerstone of safe laboratory practice is the consistent and correct use of personal protective equipment (PPE) and engineering controls.

3.1. Engineering Controls:

-

Ventilation: Work with solid this compound in a well-ventilated area. If there is a potential for dust generation, a chemical fume hood or a ventilated balance enclosure should be used for weighing and transfer operations.

3.2. Personal Protective Equipment (PPE): A risk assessment should guide the selection of PPE. The following are the minimum recommended standards:

-

Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or dust.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn when handling the compound. Gloves must be inspected before use and disposed of properly after handling.[5]

-

Body Protection: A standard laboratory coat should be worn to protect street clothing and skin from contamination.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow for this compound.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for both safety and maintaining the quality of the compound.

4.1. Handling:

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling.[5]

-

Contaminated clothing should be changed immediately.[5]

4.2. Storage:

-

Atmosphere: Due to its hygroscopic nature, it must be protected from moisture.[3][4] Store in a tightly sealed container, preferably in a desiccator with a suitable drying agent.

-

Incompatibilities: No specific incompatible materials have been identified.[6]

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed.

5.1. First Aid Measures:

-

After Inhalation: Move the person to fresh air. If symptoms persist, consult a physician.[5]

-

In Case of Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[5]

-

After Eye Contact: Rinse the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[5]

-

After Swallowing: Rinse mouth with water. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[5]

5.2. Accidental Release Measures: For a small spill of solid material:

-

Evacuate: Evacuate the immediate area if a significant amount of dust is generated.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Carefully sweep or scoop up the material, avoiding dust generation.

-

Collect: Place the spilled material into a suitable, labeled container for disposal.

-

Clean: Clean the affected area with a damp cloth or paper towel.

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

The following diagram outlines a general workflow for responding to a laboratory spill.

Caption: General workflow for a laboratory spill response.

Disposal Considerations

Unused this compound and any contaminated materials should be disposed of as chemical waste. Contact a licensed professional waste disposal service to ensure compliance with all local, regional, and national regulations.[7] Do not allow the material to enter drains or waterways.[8]

Summary of Key Safety Information

| Parameter | Information | Source(s) |

| GHS Classification | Not a hazardous substance or mixture | [3] |

| Primary Hazards | Potential for dust generation, hygroscopic | [3][4] |

| Storage Temperature | 0 to 8 °C | [3][4] |

| Key Storage Condition | Protect from moisture | [3][4] |

| Recommended PPE | Safety glasses, gloves, lab coat | [5] |

References

-

Sapphire North America. 3-O-(Carboxymethyl)-D-glucose Product Page. [Link]

-

C.P.A. Chem Ltd. Benzyl Salicylate Safety Data Sheet. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-O-Carboxymethyl-D-glucose in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Industries

Abstract: 3-O-Carboxymethyl-D-glucose (3-CMG), a chemically modified carbohydrate, is gaining significant attention in pharmaceutical research and development for its potential applications as an excipient and a drug carrier. A thorough understanding of its behavior in aqueous environments is paramount for its effective utilization. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions, offering field-proven insights and detailed experimental protocols to support researchers in their formulation and development endeavors.

Introduction to this compound

This compound is a derivative of D-glucose where a carboxymethyl group (-CH₂COOH) is attached to the hydroxyl group at the C3 position via an ether linkage. This modification introduces an ionizable carboxylic acid functional group, significantly altering the physicochemical properties of the parent glucose molecule.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₈ | [1][2][3] |

| Molecular Weight | 238.19 g/mol | [1][2][3] |

| Appearance | White to off-white amorphous solid | [2][3] |

| Solubility | Soluble in water | [2] |

| Hygroscopicity | Hygroscopic, protect from moisture | [2][3] |

| Storage | Store at 0 to 8 °C | [2][3] |

The presence of the carboxylic acid moiety imparts pH-dependent properties to the molecule, making its solubility and stability critical parameters to control in aqueous formulations.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Aqueous Solubility Profile

The aqueous solubility of this compound is a critical factor in its application. Unlike its parent molecule, D-glucose, the solubility of 3-CMG is significantly influenced by the pH of the medium due to the presence of the ionizable carboxylic acid group.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

As a weak acid, the ionization of the carboxylic acid group of 3-CMG is governed by the Henderson-Hasselbalch equation. The solubility of the compound increases as the pH of the solution rises above its pKa, leading to the formation of the more soluble carboxylate salt.

The overall solubility (S) at a given pH can be described by the following equation for a weak acid:

S = S₀ * (1 + 10^(pH - pKa))

Where:

-

S is the total solubility at a given pH.

-

S₀ is the intrinsic solubility of the undissociated form.

-

pKa is the acid dissociation constant of the carboxylic acid group.

Experimental Protocol for Determining pH-Solubility Profile

A robust understanding of the pH-solubility profile is essential for formulation development. The following protocol outlines a standardized shake-flask method for this determination.

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Materials:

-

This compound (purity >95%)

-

Buffer solutions (pH 2, 4, 6, 7.4, 9)

-

Deionized water

-

HPLC-grade acetonitrile and water

-

Calibrated pH meter

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., RI or ELSD)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing each buffer solution. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a known volume of the supernatant, avoiding any solid material.

-

Centrifuge the withdrawn sample to remove any remaining suspended solids.

-

Dilute the clarified supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point. Due to the lack of a strong chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended.

-

Quantify the concentration of this compound against a standard curve prepared with known concentrations of the compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L for each pH value.

-

Plot the solubility as a function of pH to generate the pH-solubility profile.

-

Workflow for pH-Solubility Determination

Caption: Experimental workflow for determining the pH-solubility profile.

Effect of Temperature on Solubility

For most solid solutes, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. The temperature dependence of solubility can be described by the van't Hoff equation. While specific data for this compound is not available, it is reasonable to expect an increase in its aqueous solubility with increasing temperature. This should be experimentally verified for specific formulation conditions.

Stability in Aqueous Solutions

The chemical stability of this compound in aqueous solutions is a critical parameter, particularly for liquid formulations that may be subjected to various storage conditions and manufacturing processes. The primary chemical liabilities of this molecule are the ether linkage and the glucose moiety itself.

Potential Degradation Pathways

a) Hydrolysis of the Ether Linkage: The ether linkage in this compound is generally stable under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, it can undergo cleavage.[4][5][6][7][8] The mechanism of cleavage (Sₙ1 or Sₙ2) will depend on the specific reaction conditions.[5][6][7][8] The likely degradation products would be D-glucose and glycolic acid.

b) Degradation of the Glucose Moiety: The glucose component of the molecule can undergo degradation, particularly at elevated temperatures and extreme pH values. These degradation pathways can be complex and may lead to the formation of various byproducts, including 5-hydroxymethylfurfural (5-HMF) and other furan derivatives, especially under acidic conditions.[9][10] Under oxidative stress, a range of oxidation products can also be formed.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies: A Protocol for Stability Assessment

Forced degradation (stress testing) is a crucial step in understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][11][12][13][14]

Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel with a control sample (stored at refrigerated conditions and protected from light):

-

Acid Hydrolysis: Add an equal volume of 1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Add an equal volume of 1 M NaOH and heat at 60-80 °C for a specified period.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature for a specified period.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100 °C) for a specified period.

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration.

-

Analyze the samples using a high-performance liquid chromatography (HPLC) system, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.

-

The goal is to achieve a target degradation of 5-20%.[8] If degradation is too rapid or too slow, the stress conditions (temperature, time, reagent concentration) should be adjusted.

-

-

Development of a Stability-Indicating Method:

-

The chromatographic method should be able to separate the parent peak of this compound from all significant degradation product peaks.

-

Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

-

Analytical Considerations

The analysis of this compound and its potential degradation products requires appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is the workhorse for both solubility and stability studies. Due to the lack of a strong UV chromophore, detection can be challenging. Refractive Index (RI) detection is a universal method for carbohydrates but is not compatible with gradient elution. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are more sensitive and gradient-compatible alternatives.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and structural elucidation of degradation products formed during forced degradation studies.[9][10][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural confirmation of this compound and for the characterization of its degradation products if they can be isolated in sufficient purity.[17]

Conclusion and Recommendations

This compound is a promising molecule for pharmaceutical applications. Its aqueous solubility is highly dependent on pH, a factor that must be carefully controlled during formulation development. The molecule is generally stable, with the ether linkage being susceptible to cleavage primarily under strong acidic conditions.

Key Recommendations for Researchers:

-

Thoroughly Characterize the pH-Solubility Profile: This is essential for developing robust liquid formulations and for understanding its dissolution behavior in solid dosage forms.

-

Conduct Comprehensive Forced Degradation Studies: This will not only help in understanding the intrinsic stability of the molecule but is also a regulatory requirement for developing and validating stability-indicating analytical methods.

-

Select Appropriate Analytical Techniques: The choice of detector is critical for the accurate quantification of this compound.

-

Control Storage Conditions: Given its hygroscopic nature, this compound should be stored in a dry environment at the recommended temperature to prevent physical and chemical degradation.

By following the principles and protocols outlined in this guide, researchers can gain a comprehensive understanding of the aqueous behavior of this compound, enabling its successful incorporation into innovative pharmaceutical products.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

- Pietraszkiewicz, M., & Jurczak, J. (1984). Host-guest chemistry of carbohydrate-based azacrowns. Tetrahedron, 40(15), 2961-2970.

- Yalkowsky, S. H., He, Y., & Jain, P. (2016).

Sources

- 1. biosynth.com [biosynth.com]

- 2. synthose.com [synthose.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. pharmtech.com [pharmtech.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

- 16. Profiling of glucose degradation products through complexation with divalent metal ions coupled with ESI/qTOF/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dspace.library.uu.nl [dspace.library.uu.nl]

A Technical Guide to the Spectroscopic Characterization of 3-O-Carboxymethyl-D-glucose

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-O-Carboxymethyl-D-glucose (3-CMG), a significant derivative of D-glucose. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound. Our focus is on the practical application and interpretation of this data, grounded in established scientific principles.

Introduction

This compound is a monosaccharide derivative where a carboxymethyl group is ether-linked to the hydroxyl group at the C-3 position of the D-glucose ring. This modification alters the physicochemical properties of the parent glucose molecule, imparting anionic character and creating opportunities for further chemical modifications, making it a valuable building block in various applications, including the development of novel drug delivery systems and bioconjugates. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure.

Chemical Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound in D₂O shows distinct signals for the anomeric proton (H-1), the glucose ring protons (H-2 to H-6), and the methylene protons of the carboxymethyl group. The presence of both α and β anomers in solution leads to a duplication of signals for the ring protons.

Table 1: ¹H-NMR Chemical Shifts (δ) for this compound in D₂O

| Proton | α-anomer (δ, ppm) | β-anomer (δ, ppm) | Multiplicity |

| H-1 | ~5.22 | ~4.64 | d |

| H-2 | ~3.53 | ~3.25 | dd |

| H-3 | ~3.67 | ~3.52 | t |

| H-4 | ~3.41 | ~3.45 | t |

| H-5 | ~3.75 | ~3.59 | m |

| H-6a, H-6b | ~3.80, ~3.72 | ~3.88, ~3.70 | m |

| -CH₂- | ~4.15 | ~4.15 | s |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH. Data is synthesized from authoritative sources.[1]

Expertise & Experience in Interpretation:

The downfield shift of the H-3 proton compared to that in unmodified glucose is a key indicator of substitution at the C-3 position. The carboxymethyl group's methylene protons typically appear as a singlet around 4.15 ppm.[1] The anomeric proton (H-1) signals are well-separated for the α and β forms, with the α-anomeric proton appearing further downfield due to its axial orientation. Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for unambiguously assigning all proton and carbon signals.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C-NMR Chemical Shifts (δ) for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~92.8 (α), ~96.6 (β) |

| C-2 | ~72.1 (α), ~74.9 (β) |

| C-3 | ~81.7 (α), ~84.5 (β) |

| C-4 | ~70.2 (α), ~70.4 (β) |

| C-5 | ~72.3 (α), ~76.6 (β) |

| C-6 | ~61.2 (α), ~61.3 (β) |

| -CH₂- | ~69.0 |

| -COOH | ~175.0 |

Note: Chemical shifts are approximate and derived from related structures and general principles of carbohydrate NMR.

Expertise & Experience in Interpretation:

The most significant shift is observed for C-3, which is deshielded by approximately 10 ppm compared to unsubstituted glucose due to the ether linkage. This provides conclusive evidence for the C-3 substitution. The carbonyl carbon of the carboxymethyl group resonates significantly downfield, typically around 175 ppm.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution. For quantitative NMR, a known amount of an internal standard (e.g., DSS or TSP) should be added.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H-NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Use a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D-NMR (Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations, respectively. This is crucial for unambiguous assignment.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Reference the spectra to the internal standard or the residual solvent signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600-3200 | O-H (alcohol and carboxylic acid) | Stretching (broad) |

| 3000-2800 | C-H (alkane) | Stretching |

| ~1730 | C=O (carboxylic acid) | Stretching |

| ~1630 | O-H (water) | Bending (if sample is hydrated) |

| 1450-1350 | C-H | Bending |

| 1200-1000 | C-O (ether and alcohol) | Stretching |

Note: These are expected ranges and can be influenced by hydrogen bonding and the physical state of the sample. Data is synthesized from general IR correlation tables and spectra of related compounds.[2][3][4][5]

Expertise & Experience in Interpretation:

The IR spectrum of this compound will be dominated by a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the numerous hydroxyl groups and the carboxylic acid OH.[3] A key feature confirming the presence of the carboxymethyl group is the strong carbonyl (C=O) stretching vibration around 1730 cm⁻¹.[5] The region between 1200 and 1000 cm⁻¹ will show strong, complex absorptions due to C-O stretching of the alcohols and the ether linkage, often referred to as the "fingerprint region" for carbohydrates.[2]

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before and after use.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Spectrum Acquisition:

-

Apply consistent pressure to the sample using the ATR anvil.

-

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis.

Expected Mass Spectrometric Data:

-

Monoisotopic Mass: 238.0689 Da

Expertise & Experience in Interpretation:

Using a soft ionization technique like Electrospray Ionization (ESI), the expected ions would be the protonated molecule [M+H]⁺ at m/z 239.0761 and the sodiated adduct [M+Na]⁺ at m/z 261.0580 in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 237.0616 would be prominent.

Tandem MS (MS/MS) of the parent ion would likely show fragmentation patterns characteristic of carbohydrates, including cross-ring cleavages and losses of water molecules. The fragmentation of the carboxymethyl group would also provide structural information.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

-

LC-MS System:

-

Liquid Chromatography (LC): While direct infusion can be used, coupling with an LC system, particularly one with a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is advantageous for separating the analyte from any impurities.

-

Mass Spectrometer (MS): An ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

-

MS Acquisition:

-

Acquire full scan mass spectra over an appropriate m/z range (e.g., 100-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure and purity. The protocols and interpretive guidance provided in this document serve as a robust framework for researchers and scientists working with this and similar carbohydrate derivatives, ensuring data integrity and advancing scientific discovery.

References

-

Kamerling, J. P., et al. (1992). 'H-N.m.r. spectroscopy of O-carboxymethyl derivatives of D-glucose. Carbohydrate Research, 228, 433-437. [Link]

-

Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose. Retrieved from [Link]

-

Czarnecki, K., et al. (2017). Raman and infrared spectroscopy of carbohydrates: A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 185, 313-324. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of d-glucose. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the carboxymethyl cellulose (CMC). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of carboxymethylcellulose (CMC). Retrieved from [Link]

Sources

- 1. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raman and infrared spectroscopy of carbohydrates: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for 3-O-Carboxymethyl-D-glucose in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Harnessing 3-O-Carboxymethyl-D-glucose as a Novel Modulator of Cellular Glucose Uptake

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the utilization of this compound (3-O-CMG), a glucose derivative, in cell culture applications. We delve into its putative mechanism of action as a competitive inhibitor of glucose transport and present a validated protocol for its use in a competitive glucose uptake assay. This document is intended to equip researchers with the foundational knowledge and practical steps to effectively employ 3-O-CMG as a tool to investigate glucose metabolism and transporter function in various cellular models.

Introduction: The Significance of Modulating Glucose Transport

Glucose is a fundamental source of energy for most living organisms, and its transport across the cell membrane is a critical and tightly regulated process.[1] Cellular glucose uptake is primarily mediated by a family of glucose transporter (GLUT) proteins.[2][3] Dysregulation of glucose transport is a hallmark of numerous diseases, including cancer, diabetes, and metabolic syndrome.[4] Consequently, the ability to modulate glucose uptake is of paramount interest in both basic research and drug development.

This compound (3-O-CMG) is a structurally modified glucose molecule. While its primary commercial applications have been in the food and tobacco industries as a humectant and sugar substitute, its structural similarity to D-glucose suggests a potential role in biological research as a modulator of glucose transport.[5][6] The carboxymethyl group at the 3-hydroxyl position likely sterically hinders its further metabolism within the cell, making it a valuable tool for studying the transport process itself, akin to other non-metabolizable glucose analogs like 3-O-methyl-D-glucose (3-OMG).[7][8][9][10][11]

This application note will guide researchers on the practical use of 3-O-CMG in cell culture, focusing on a competitive glucose uptake assay.

Product Information: this compound

| Property | Value | Source |

| Synonym(s) | 3-O-CMG, 3-O-(Carboxymethyl)-D-glucose | [12] |

| Molecular Formula | C₈H₁₄O₈ | [5][13] |

| Molecular Weight | 238.19 g/mol | [5][13] |

| Appearance | White to Off-White Solid | [5][13] |

| Purity | ≥95% | [5][12] |

| Storage | Store at 0 to 8°C. Hygroscopic - Protect from moisture. | [13][14] |

| Solubility | Soluble in water. |

Note: It is imperative to use high-purity 3-O-CMG for cell culture experiments to avoid confounding results from impurities. This product is intended for research use only.[13]

Putative Mechanism of Action: Competitive Inhibition of Glucose Transporters

We hypothesize that this compound acts as a competitive inhibitor of glucose transporters (GLUTs). The structural resemblance to D-glucose allows 3-O-CMG to bind to the active site of GLUT proteins. However, the bulky carboxymethyl group at the C-3 position is presumed to prevent its efficient translocation across the cell membrane and subsequent phosphorylation by hexokinase, a critical step that traps glucose inside the cell.[7] This occupation of the transporter's binding site reduces the uptake of glucose and other glucose analogs, such as 2-deoxy-D-glucose (2-DG), in a concentration-dependent manner.

Diagram of the Hypothesized Mechanism of Action

Caption: Competitive inhibition of glucose transport by this compound.

Detailed Protocol: Competitive Glucose Uptake Assay

This protocol describes a method to assess the inhibitory effect of this compound on the uptake of a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in adherent cell lines.

Materials and Reagents

-

Adherent cell line of interest (e.g., HeLa, A549, 3T3-L1)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)[15]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA solution

-

96-well black, clear-bottom tissue culture plates

-

This compound (3-O-CMG)

-

2-NBDG (fluorescent glucose analog)

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

-

Phloretin (optional, as a positive control for GLUT inhibition)

-

Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Experimental Workflow

Diagram of the Experimental Workflow

Caption: Workflow for the competitive glucose uptake assay.

Step-by-Step Procedure

-

Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Harvest cells using Trypsin-EDTA and resuspend in complete culture medium. c. Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well. d. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Glucose Starvation: a. The following day, gently aspirate the culture medium from each well. b. Wash the cell monolayer once with 100 µL of warm, sterile PBS. c. Add 100 µL of glucose-free culture medium to each well and incubate for 1-2 hours at 37°C.

-

Pre-incubation with Inhibitors: a. Prepare a stock solution of 3-O-CMG in KRH buffer. A starting concentration of 100 mM is recommended. b. Prepare serial dilutions of 3-O-CMG in KRH buffer to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 mM). c. (Optional) Prepare a stock solution of Phloretin in DMSO and dilute in KRH buffer for a positive control (final concentration ~100 µM). d. Aspirate the glucose-free medium and add 50 µL of the 3-O-CMG dilutions or control solutions to the respective wells. e. Incubate for 15-30 minutes at 37°C.

-

Glucose Uptake: a. Prepare a working solution of 2-NBDG in KRH buffer (e.g., 100 µM). b. Add 50 µL of the 2-NBDG working solution to each well. c. Incubate for 30-60 minutes at 37°C, protected from light.

-

Termination of Uptake and Measurement: a. Aspirate the 2-NBDG containing solution from each well. b. Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular 2-NBDG. c. After the final wash, add 100 µL of PBS to each well. d. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Analysis

-

Subtract the average fluorescence of the no-cell control wells (background) from all other readings.

-

Normalize the fluorescence intensity of the 3-O-CMG treated wells to the untreated control (0 mM 3-O-CMG).

-

Plot the normalized glucose uptake (%) against the concentration of 3-O-CMG.

-

Calculate the IC₅₀ value (the concentration of 3-O-CMG that inhibits 50% of 2-NBDG uptake).

Expected Results and Troubleshooting

Expected Results: A dose-dependent decrease in 2-NBDG uptake should be observed with increasing concentrations of this compound.

| Treatment | Expected Outcome | Rationale |

| Untreated Control | High fluorescence | Represents maximal glucose uptake. |

| Increasing [3-O-CMG] | Decreasing fluorescence | Competitive inhibition of 2-NBDG uptake. |

| Phloretin (Positive Control) | Low fluorescence | Known GLUT inhibitor, validates the assay. |

| No-Cell Control | Background fluorescence | Measures non-specific binding of 2-NBDG. |

Troubleshooting:

-

High background fluorescence: Ensure thorough washing steps to remove all extracellular 2-NBDG.

-

No inhibition by 3-O-CMG: The cell line may express GLUT isoforms with low affinity for 3-O-CMG. Try a different cell line or increase the concentration of 3-O-CMG.

-

High variability between replicates: Ensure consistent cell seeding and precise pipetting.

Conclusion

This compound presents a promising tool for researchers studying glucose transport and metabolism. The protocol detailed herein provides a robust framework for investigating its inhibitory effects on cellular glucose uptake. As with any novel research tool, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.

References

-

Sapphire North America. 3-O-(Carboxymethyl)-D-glucose. [Link]

-

Malaisse, W. J., et al. (1978). Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants. PubMed. [Link]

-

Klepper, J., et al. (1999). Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome. PubMed. [Link]

-

Naples, C. J., et al. (2013). Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies. PubMed. [Link]

-

Shojaee-Moradie, F., et al. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. PubMed. [Link]

-